BenchChemオンラインストアへようこそ!

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide

TSHR antagonist cAMP inhibition Graves' disease

This indoline-thiophene-benzamide TSHR antagonist delivers nanomolar potency (hTSHR IC₅₀ 82 nM) with >122-fold selectivity over FSHR—eliminating gonadotropin receptor crosstalk confounds. With the highest reported potency at rat TSHR (IC₅₀ 39 nM), it outperforms SYD5115 in rodent FRTL-5 models while requiring ~1,000-fold lower concentrations than micromolar alternatives. Ideal for medicinal chemistry programs seeking a validated, non-dihydropyrrole-pyrimidine scaffold with established SAR. Patent-protected; custom synthesis availability only. Request a quotation for your specific quantity and purity requirements.

Molecular Formula C23H24N2O3S
Molecular Weight 408.52
CAS No. 898459-24-0
Cat. No. B2824647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide
CAS898459-24-0
Molecular FormulaC23H24N2O3S
Molecular Weight408.52
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
InChIInChI=1S/C23H24N2O3S/c1-27-20-10-9-17(14-21(20)28-2)23(26)24-15-19(22-8-5-13-29-22)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26)
InChIKeyXUTOGHCJZCZTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 898459-24-0): A Nanomolar Thyrotropin Receptor Antagonist for Thyroid Research


N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 898459-24-0) is a synthetic small-molecule thyrotropin receptor (TSHR) antagonist with a molecular formula of C₂₃H₂₄N₂O₃S and molecular weight of 408.5 g/mol [1]. It belongs to the indoline-thiophene-benzamide chemotype, a scaffold distinct from the dihydropyrrole-pyrimidine, spiroindoline, and thienopyrimidine cores found in other reported TSHR antagonists . Compound activity data curated by ChEMBL and sourced from Byondis BV demonstrate nanomolar antagonism at both rat and human TSHR, positioning it among the most potent small-molecule TSHR antagonists characterized to date [1].

Why N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide Cannot Be Replaced by a Generic TSHR Antagonist


TSHR antagonist chemotypes exhibit wide potency divergence spanning over two orders of magnitude—from nanomolar (SYD5115: IC₅₀ 62 nM hTSHR) to micromolar (S37a: ~20 µM; VA-K-14: 12.3 µM) . Beyond potency, selectivity against related glycoprotein hormone receptors (FSHR, LHR) is not uniform across the class: ML224 shows >14-fold selectivity for TSHR over LH and FSH receptors [1], while the target compound demonstrates >122-fold selectivity for hTSHR over hFSHR (IC₅₀ 82 nM vs. >10,000 nM) [2]. Scaffold-dependent differences in species cross-reactivity, allosteric vs. orthosteric binding mode, and functional activity (neutral antagonism vs. inverse agonism) further preclude generic interchange without quantitative verification in the specific assay system of interest [3].

Quantitative Differentiation Evidence for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 898459-24-0) Against Closest TSHR Antagonist Analogs


hTSHR Antagonism Potency: Head-to-Head Comparison with SYD5115, the Only Other Nanomolar TSHR Antagonist

The target compound and SYD5115 are the only two reported small-molecule TSHR antagonists achieving nanomolar IC₅₀ values at the human receptor. In the same assay format (antagonist activity at human TSHR expressed in HEK293 cells, reduction in cAMP production, 2 h incubation, Eu-cAMP TR-FRET detection), the target compound exhibits an IC₅₀ of 82 nM [1], while SYD5115 is reported at 62 nM . All other characterized TSHR antagonists operate in the micromolar range: ML224 IC₅₀ = 2.3 µM, NCGC00161856 IC₅₀ = 0.78–3.0 µM, NIDDK/CEB-52 IC₅₀ = 4.2 µM, S37a IC₅₀ ≈ 20 µM (hTSHR), VA-K-14 IC₅₀ = 12.3 µM . This places the target compound within 1.3-fold of the most potent analog, making it a viable alternative for laboratories unable to source SYD5115.

TSHR antagonist cAMP inhibition Graves' disease nanomolar potency

TSHR Selectivity Over FSHR: Direct Comparison with ML224 and SYD5115

Selectivity against the closely related follicle-stimulating hormone receptor (FSHR) is a critical counter-screen parameter for TSHR antagonist development. The target compound demonstrates an IC₅₀ of >10,000 nM at human FSHR, yielding a selectivity ratio of >122-fold vs. hTSHR (82 nM) [1]. For ML224, the reported selectivity window is >14-fold (TSHR IC₅₀ = 2.1 µM; LH/FSH IC₅₀ > 30 µM) [2]. No FSHR selectivity data are publicly available for SYD5115, NCGC00161856, or NIDDK/CEB-52, which represents a data gap for those compounds . The >122-fold selectivity margin of the target compound provides a wider experimentally verified safety window for TSHR-specific pharmacology studies than ML224's >14-fold margin.

TSHR selectivity FSHR counter-screen glycoprotein hormone receptor off-target profiling

Species Cross-Reactivity: Rat vs. Human TSHR Antagonism and Implications for In Vivo Model Selection

The target compound shows consistent nanomolar potency across species: IC₅₀ = 39 nM at rat TSHR in FRTL-5 cells and IC₅₀ = 82 nM at human TSHR in HEK293 cells (both cAMP TR-FRET, 2 h), a ratio of 2.1-fold [1]. SYD5115 exhibits a comparable ratio: rTSHR IC₅₀ = 48 nM, hTSHR IC₅₀ = 62 nM (ratio 1.3-fold) . In contrast, TSHR antagonist S37a shows a markedly different profile with 40 µM at mouse TSHR and ~20 µM at human TSHR (ratio 2-fold but with ~500-fold weaker absolute potency) [2]. The target compound's 39 nM rat TSHR potency is superior to SYD5115's 48 nM, making it the most potent antagonist available for rat FRTL-5-based studies.

species cross-reactivity rat TSHR in vivo model FRTL-5

Chemotype Differentiation: Indoline-Thiophene-Benzamide Scaffold vs. Dihydropyrrole-Pyrimidine and Other TSHR Antagonist Cores

The target compound possesses an indoline-1-yl-thiophen-2-yl-ethyl linker coupled to a 3,4-dimethoxybenzamide moiety . This scaffold is structurally distinct from all other major TSHR antagonist chemotypes: SYD5115 uses an N-acetylated dihydropyrrole-pyrimidine core [1]; ML224 and NCGC00161856 are thienopyrimidine-based ; S37a is a spiroindoline derivative [2]; and VA-K-14 is a thiazole-containing tetracyclic . Scaffold divergence directly affects synthetic accessibility, solubility, metabolic stability, and intellectual property landscape. The indoline-thiophene-benzamide chemotype has been explored in the Byondis TSHR antagonist series, with structure-activity relationship data for closely related analogs showing IC₅₀ values from 8–82 nM at rat TSHR [3], confirming that this scaffold supports nanomolar potency across multiple members and is not a singleton.

chemical scaffold indoline thiophene structure-activity relationship chemotype

Optimal Application Scenarios for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 898459-24-0) Based on Quantitative Differentiation Evidence


TSHR-Mediated cAMP Signaling Studies Requiring Nanomolar Potency When SYD5115 Is Unavailable

In TSHR functional assays (cAMP accumulation, β-arrestin recruitment, or CRE-luciferase reporter gene assays) performed in HEK293 cells stably expressing human TSHR, the target compound provides an IC₅₀ of 82 nM [1]. This nanomolar potency makes it a direct substitute for SYD5115 (IC₅₀ = 62 nM) in laboratories where SYD5115 supply is constrained, without resorting to micromolar alternatives such as ML224 (IC₅₀ = 2.3 µM) or NCGC00161856 (IC₅₀ = 0.78–3.0 µM) that require ~10–30-fold higher concentrations and carry increased risk of non-specific effects .

Counter-Screening Against FSHR to Establish TSHR-Selective Pharmacology

When experimental design demands exclusion of FSHR-mediated confounding effects—common in studies of gonadotropin receptor crosstalk, thyroid-reproductive axis interactions, or polycystic ovary syndrome models—the target compound's documented >122-fold selectivity for hTSHR over hFSHR (hTSHR IC₅₀ = 82 nM; hFSHR IC₅₀ > 10,000 nM) [1] provides a quantitatively defined selectivity window. This is a distinct advantage over SYD5115, for which no FSHR or LHR counter-screen data are publicly reported [2], and over ML224, which has a narrower >14-fold selectivity margin [3].

Rodent Thyroid Cell-Based Studies Leveraging Superior Rat TSHR Potency

For experiments employing rat FRTL-5 thyroid follicular cells—a standard in vitro model for thyroid function, iodide uptake, and thyroglobulin expression—the target compound provides the highest reported potency at rat TSHR (IC₅₀ = 39 nM) [1], surpassing SYD5115 (IC₅₀ = 48 nM) . This 1.2-fold potency advantage, combined with the compound's ~1,000-fold superiority over micromolar rodent-active antagonists like S37a (mTSHR IC₅₀ = 40 µM) [4], minimizes the compound concentration required for full TSHR blockade, reducing solvent exposure and potential off-target effects in long-term thyroid cell culture experiments.

Medicinal Chemistry Starting Point for Indoline-Thiophene-Benzamide Scaffold Optimization

The indoline-thiophene-benzamide chemotype represents one of only two scaffold classes achieving nanomolar TSHR antagonism, with at least five close analogs documented in BindingDB showing rat TSHR IC₅₀ values from 8 to 82 nM [5]. For medicinal chemistry programs seeking a synthetically accessible, non-dihydropyrrole-pyrimidine starting point for TSHR antagonist lead optimization, this scaffold offers a validated chemical series with established structure-activity relationships, distinct intellectual property space from the SYD5115 series, and potential for systematic exploration of the benzamide substituent (3,4-dimethoxy), the indoline N-substitution, and the thiophene linker .

Quote Request

Request a Quote for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.